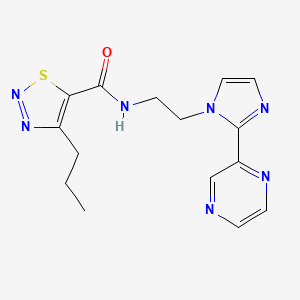

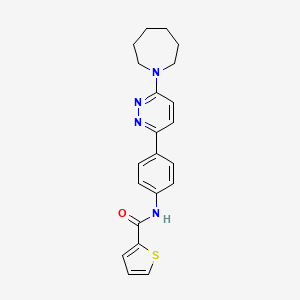

![molecular formula C13H13N3O2S2 B2549575 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide CAS No. 868978-61-4](/img/structure/B2549575.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives with heterocyclic moieties, such as imidazo[1,2-a]pyridine, typically involves multi-step reactions starting from basic heterocyclic and sulfonyl compounds. In the first paper, the authors describe the synthesis of various sulfonamides starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, which is a related sulfonyl compound. The synthesis involves elemental analysis and spectral data such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structures of the newly synthesized compounds . Although the exact synthesis of "N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide" is not detailed, similar synthetic strategies and analytical techniques would likely be employed.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The molecular docking studies mentioned in the first paper provide insights into how these compounds could interact with biological targets, such as the dihydrofolate reductase (DHFR) enzyme. The imidazo[1,2-a]pyridine moiety in particular may contribute to the binding affinity and selectivity of the compound towards its target .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives with heterocyclic moieties can be diverse. The second paper discusses the use of gold-catalyzed formal 1,3-dipolar annulation for the synthesis of imidazole derivatives, which indicates that the compound may also undergo similar gold-catalyzed reactions to form additional heterocyclic structures . These reactions can be used to further modify the compound and enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the imidazo[1,2-a]pyridine and thiophene moieties can affect the compound's solubility, stability, and overall reactivity. The third paper provides an example of how the introduction of a thiophene moiety into sulfonamide derivatives can lead to potent antitumor and antibacterial agents, suggesting that "N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide" may also exhibit similar properties .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has explored the synthesis of imidazo[1,2-a]pyridines with potential applications as antiulcer agents, though no significant antisecretory activity was observed. However, some compounds exhibited good cytoprotective properties in ethanol and HCl models, indicating potential for gastrointestinal protective effects (Starrett et al., 1989).

One-Pot Synthesis Methods

Advancements in one-pot synthesis methods have been reported for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, showing moderate to good yields. These methods are valued for their simplicity and cost-effectiveness, highlighting the compound's utility in heterocyclic chemistry (Rozentsveig et al., 2013; Yu et al., 2014).

Antibacterial and Antitumor Applications

Novel heterocyclic compounds containing sulfonamido moieties have been synthesized with demonstrated antibacterial activities. This research points to the potential of these compounds in developing new antibacterial agents (Azab et al., 2013). Additionally, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have shown potent antitumor and antibacterial activities, suggesting their utility in cancer therapy and infection control (Hafez et al., 2017).

Functionalized Pyrroles and Thiophenes Synthesis

The orthogonal synthesis of functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions has been developed, offering a new approach to creating polyfunctionalized molecules for various applications (Cheng et al., 2010).

Metal Complexes and Catalysis

Research into the structural characterization of metal complexes containing related compounds has provided insights into their potential applications in catalysis and materials science (Sousa et al., 2001).

Direcciones Futuras

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects, is a future direction .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c17-20(18,13-5-3-9-19-13)14-7-6-11-10-16-8-2-1-4-12(16)15-11/h1-5,8-10,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZUDLCNSINJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

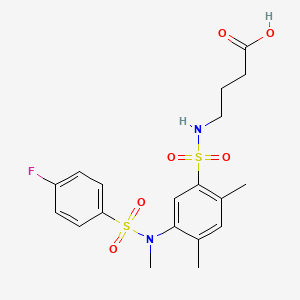

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)

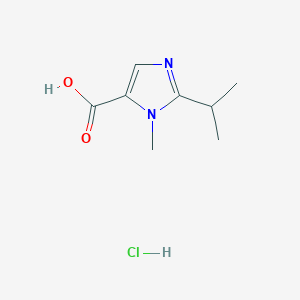

![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)

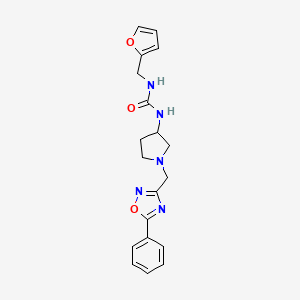

![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)

![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)